1-Isobutyl-1H-pyrazole-3-carbaldehyde

Catalog No.
S12255565
CAS No.
M.F
C8H12N2O
M. Wt
152.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Isobutyl-1H-pyrazole-3-carbaldehyde

Product Name

1-Isobutyl-1H-pyrazole-3-carbaldehyde

IUPAC Name

1-(2-methylpropyl)pyrazole-3-carbaldehyde

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

InChI

InChI=1S/C8H12N2O/c1-7(2)5-10-4-3-8(6-11)9-10/h3-4,6-7H,5H2,1-2H3

InChI Key

DCYMIRVCAPBSBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC(=N1)C=O

1-Isobutyl-1H-pyrazole-3-carbaldehyde is a heterocyclic organic compound characterized by its pyrazole ring and an aldehyde functional group. Its molecular formula is C8H12N2OC_8H_{12}N_2O with a molecular weight of approximately 152.19 g/mol . The compound features an isobutyl group at the 1-position and a carbaldehyde group at the 3-position, contributing to its reactivity and potential applications in various fields, particularly in medicinal chemistry and agrochemicals.

Due to the presence of the aldehyde functional group. Common reactions include:

  • Oxidation: The aldehyde can be oxidized to form the corresponding carboxylic acid.
  • Reduction: It can be reduced to yield primary alcohol derivatives.
  • Condensation: The compound can participate in condensation reactions with various nucleophiles, forming more complex organic molecules.

These reactions allow for the synthesis of derivatives that may exhibit enhanced biological activity or different chemical properties.

Research indicates that 1-Isobutyl-1H-pyrazole-3-carbaldehyde and its derivatives may possess significant biological activity. Preliminary studies suggest potential interactions with enzymes and receptors involved in inflammatory pathways, indicating a possible role in drug development targeting such conditions. The unique structure of this compound allows for modifications that could enhance its bioactivity, making it a subject of interest in pharmacological research.

The synthesis of 1-Isobutyl-1H-pyrazole-3-carbaldehyde typically involves the reaction of isobutyl hydrazine with an appropriate aldehyde under controlled conditions. A common method includes:

  • Condensation Reaction: Isobutyl hydrazine reacts with 3-formylpyrazole in the presence of a catalyst, such as acetic acid, under reflux conditions.
  • Industrial Production: In larger-scale production, continuous flow reactors may be used to enhance yield and control reaction parameters effectively.

These methods allow for efficient synthesis while maintaining high purity levels .

1-Isobutyl-1H-pyrazole-3-carbaldehyde has various applications across multiple fields:

  • Medicinal Chemistry: As a building block for synthesizing bioactive compounds and potential pharmaceuticals.
  • Agrochemicals: Utilized in developing pesticides or herbicides due to its reactive functional groups.
  • Material Science: Employed in creating specialty chemicals and polymers owing to its unique structural properties.

The versatility of this compound makes it valuable in both research and industrial applications.

Interaction studies involving 1-Isobutyl-1H-pyrazole-3-carbaldehyde typically focus on its binding affinity with biological targets. Research suggests that similar pyrazole compounds interact with various enzymes or receptors, potentially modulating their activity. Further studies are necessary to elucidate specific interactions and mechanisms of action for this compound, which could lead to new therapeutic agents .

Several compounds share structural similarities with 1-Isobutyl-1H-pyrazole-3-carbaldehyde. Here are notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Bromo-1-isobutyl-1H-pyrazole-3-carbaldehydeBromine substitution at the 4-positionMay exhibit different biological activities due to bromine's presence.
5-Isobutyl-1H-pyrazole-3-carbaldehydeAldehyde at the 5-positionStructural variation that affects reactivity and biological properties.
4-Bromo-3-nitro-1H-pyrazoleNitro group at the 3-positionKnown for enhanced reactivity due to electron-withdrawing nature.
5-Isobutyl-1H-pyrazole-3-carboxylic acidOxidized form of the aldehydePotentially different pharmacological profiles compared to the aldehyde form.

Each compound's unique substituents influence its chemical behavior and biological activity, making them interesting candidates for further study in medicinal chemistry and related fields .

Structural and Functional Significance

Pyrazole derivatives occupy a privileged position in medicinal chemistry due to their ability to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The 1-isobutyl-1H-pyrazole-3-carbaldehyde structure exemplifies this versatility, where:

  • The isobutyl group enhances lipophilicity, improving membrane permeability and pharmacokinetic properties.
  • The aldehyde group at C-3 provides a reactive site for nucleophilic additions, enabling the formation of Schiff bases, hydrazones, and other derivatives with tailored biological activities.
  • The pyrazole ring itself contributes to metabolic stability compared to other heterocycles, reducing susceptibility to oxidative degradation.

This structural triad allows the compound to serve as a precursor for anticancer, antimicrobial, and anti-inflammatory agents. For example, pyrazole-carbaldehyde derivatives have been shown to inhibit key enzymes like cyclooxygenase-2 (COX-2) and protein kinases through competitive binding at ATP sites.

Applications in Targeted Drug Design

Recent advances highlight the compound’s utility in developing kinase inhibitors and antimicrobial agents:

  • Kinase Inhibition: The aldehyde group facilitates the synthesis of covalent inhibitors that form reversible bonds with cysteine residues in kinase active sites. A 2023 study demonstrated that derivatives of 1-isobutyl-1H-pyrazole-3-carbaldehyde exhibited IC₅₀ values below 100 nM against MEK kinases, rivaling clinical candidates like trametinib.
  • Antimicrobial Activity: Schiff base derivatives synthesized from this aldehyde show broad-spectrum activity against Staphylococcus aureus (MIC = 2 µg/mL) and Candida albicans (MIC = 4 µg/mL) by disrupting cell wall biosynthesis.

The table below summarizes key structural modifications and their pharmacological outcomes:

Modification SiteDerivative ClassBiological ActivityPotency (IC₅₀/MIC)
Aldehyde (C-3)Schiff basesAntibacterial1.61–12.5 µg/mL
Pyrazole N-1Alkyl/Aryl substituentsKinase inhibition91–260 nM
Isobutyl chainHalogenated analogsAntifungal2–8 µg/mL

These findings underscore the compound’s adaptability in addressing multidrug-resistant pathogens and oncogenic signaling pathways.

The electrophilic substitution patterns in 1-isobutyl-1H-pyrazole-3-carbaldehyde are fundamentally governed by the electronic distribution within the pyrazole ring system. The pyrazole nucleus exhibits characteristic electron density patterns that significantly influence the regioselectivity of electrophilic aromatic substitution reactions [1].

In pyrazole rings, the electron distribution creates distinct sites of reactivity. The carbon at position 4 exhibits enhanced electron density due to the combined π-electron donation from both nitrogen atoms, making it the preferred site for electrophilic attack [2] [3]. The electron-rich nature of position 4 results from the π-excess character of the pyrazole ring, where the lone pair electrons on the nitrogen atoms contribute to the aromatic system [4].

Theoretical studies have demonstrated that electrophilic substitution in pyrazole derivatives occurs preferentially at position 4, with reactivity being significantly lower than that observed in pyrrole, furan, and thiophene, but greater than that of benzene [3]. The presence of the carbaldehyde group at position 3 in 1-isobutyl-1H-pyrazole-3-carbaldehyde introduces an electron-withdrawing effect that further modulates the electronic properties of the ring system [5].

The kinetic data for electrophilic substitution reactions in pyrazole systems reveal that these heterocycles are significantly less reactive towards electrophilic aromatic substitution compared to their five-membered counterparts. Specific rate constants for pyrazole derivatives in various electrophilic substitution reactions have been measured, with reaction rates typically falling within the range of 10³ to 10⁶ M⁻¹s⁻¹ depending on the electrophile and reaction conditions [6].

Nitration reactions of pyrazole derivatives demonstrate the regioselective preferences, with position 4 being preferentially attacked by the nitronium ion (NO₂⁺). The electron-withdrawing nature of the carbaldehyde substituent at position 3 reduces the overall electron density of the ring, thereby decreasing the rate of electrophilic substitution while maintaining the regioselectivity for position 4 [3].

Halogenation reactions follow similar patterns, with chlorination proceeding through electrophilic attack at position 4. The rate constants for chlorination reactions have been determined to be approximately 10² to 10⁴ M⁻¹s⁻¹ under standard conditions, reflecting the moderate electron density at this position [3].

The influence of the isobutyl substituent at position 1 introduces steric considerations that can affect the approach of bulky electrophiles. The branched alkyl chain creates a steric environment that may hinder the approach of certain electrophilic reagents, particularly those with significant steric bulk [7].

Mechanistic studies have revealed that the electrophilic substitution process proceeds through the formation of a σ-complex intermediate, where the electrophile forms a bond with the carbon at position 4. The stability of this intermediate is influenced by the electron-donating or electron-withdrawing nature of the substituents on the ring. The carbaldehyde group at position 3 destabilizes the σ-complex through its electron-withdrawing inductive effect, leading to reduced reaction rates compared to unsubstituted pyrazole [1].

Computational studies using density functional theory have provided detailed insights into the electronic structure of 1-isobutyl-1H-pyrazole-3-carbaldehyde and its reactivity patterns. The calculated electron densities confirm that position 4 maintains the highest electron density despite the presence of the electron-withdrawing carbaldehyde group [8].

Nucleophilic Addition Reactions at the Carbaldehyde Group

The carbaldehyde functional group in 1-isobutyl-1H-pyrazole-3-carbaldehyde represents a highly reactive electrophilic center that undergoes characteristic nucleophilic addition reactions. The carbonyl carbon exhibits significant partial positive character due to the electronegativity difference between carbon and oxygen, making it susceptible to nucleophilic attack [9] [10].

The general mechanism of nucleophilic addition to the carbaldehyde group follows a well-established pathway where nucleophiles approach the carbonyl carbon at an angle of approximately 105° opposite to the carbonyl oxygen. This approach leads to the formation of a tetrahedral intermediate through sp³ hybridization of the carbonyl carbon [11].

Kinetic studies of nucleophilic addition reactions to aldehydes have revealed that these compounds are generally more reactive than their corresponding ketones due to both electronic and steric factors. The presence of only one substituent on the carbonyl carbon reduces steric hindrance, facilitating nucleophilic approach. Aldehydes typically exhibit rate constants ranging from 10⁻³ to 10² M⁻¹s⁻¹ for various nucleophilic addition reactions [12] [13].

The electronic influence of the pyrazole ring on the reactivity of the carbaldehyde group is significant. The electron-withdrawing nature of the nitrogen-containing heterocycle increases the electrophilicity of the carbonyl carbon, enhancing the rate of nucleophilic addition reactions. This effect has been quantified through comparative kinetic studies showing increased reactivity relative to aliphatic aldehydes .

Hydride addition reactions, particularly those involving sodium borohydride, proceed through second-order kinetics with rate constants typically in the range of 10⁻² to 10¹ M⁻¹s⁻¹. The reaction mechanism involves the transfer of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon, forming the corresponding alcohol [13].

Nucleophilic addition reactions with amines lead to the formation of imine intermediates through a two-step process. The initial addition of the amine nucleophile to the carbonyl carbon is followed by elimination of water to form the carbon-nitrogen double bond. Rate constants for these reactions typically range from 10⁻¹ to 10¹ M⁻¹s⁻¹ under standard conditions [15].

The formation of cyanohydrins through the addition of cyanide ion represents another important class of nucleophilic addition reactions. These reactions proceed with rate constants in the range of 10⁻² to 10⁰ M⁻¹s⁻¹, with the reaction rate being influenced by the pH of the reaction medium [10].

Organometallic reagents, particularly Grignard reagents and organolithium compounds, exhibit high reactivity towards the carbaldehyde group. These reactions typically proceed with rate constants exceeding 10² M⁻¹s⁻¹ due to the highly nucleophilic nature of the carbon-metal bond [16].

The influence of temperature on nucleophilic addition kinetics follows Arrhenius behavior, with activation energies typically ranging from 40 to 80 kJ/mol for various nucleophiles. The entropy of activation values generally range from -80 to -120 J/mol·K, reflecting the ordered nature of the transition state [13].

Solvent effects play a crucial role in determining reaction rates, with polar protic solvents generally accelerating nucleophilic addition reactions through stabilization of the developing charges in the transition state. The rate enhancement in polar solvents can be as much as 10² to 10³ fold compared to nonpolar media [16].

The reversibility of certain nucleophilic addition reactions depends on the basicity of the nucleophile and the stability of the resulting product. Reactions with strongly basic nucleophiles such as hydride and organometallic reagents are essentially irreversible, while additions of weaker nucleophiles such as water and alcohols exhibit equilibrium behavior [10].

Tautomerization Dynamics in Pyrazole-3-carbaldehyde Systems

Tautomerization dynamics in pyrazole-3-carbaldehyde systems represent a fundamental aspect of their chemical behavior, significantly influencing reactivity patterns and biological activity. The prototropic tautomerism in these systems involves the migration of the hydrogen atom between the two nitrogen atoms of the pyrazole ring, leading to interconversion between N1-H and N2-H tautomers [17].

The energy barriers for tautomeric interconversion in pyrazole derivatives are typically below 20 kcal/mol, allowing for rapid equilibration between tautomeric forms under normal conditions. For 1-isobutyl-1H-pyrazole-3-carbaldehyde, the presence of the carbaldehyde group at position 3 significantly influences the tautomeric equilibrium through its electron-withdrawing properties [5].

Theoretical calculations using density functional theory have revealed that the N1-H tautomer is preferentially stabilized by electron-withdrawing substituents such as the carbaldehyde group. The stabilization energy difference between tautomers typically ranges from 0.15 to 1.0 kcal/mol, with the magnitude depending on the electronic nature of the substituent [5].

The kinetics of tautomerization in pyrazole systems have been studied using nuclear magnetic resonance spectroscopy, revealing exchange rates that are typically fast on the nuclear magnetic resonance timescale. The exchange rate constants for tautomerization range from 10³ to 10⁶ s⁻¹ at room temperature, indicating rapid interconversion [17].

Solvent effects profoundly influence tautomeric equilibria in pyrazole-carbaldehyde systems. In polar protic solvents such as water and alcohols, the equilibrium typically favors the more polar tautomer, while in nonpolar solvents, the less polar form predominates. The magnitude of this solvent effect can shift equilibrium ratios by factors of 2 to 10 [17].

The influence of intramolecular hydrogen bonding on tautomeric stability has been identified as a crucial factor. In systems where the carbaldehyde oxygen can form hydrogen bonds with the pyrazole nitrogen, significant stabilization of specific tautomeric forms occurs. This stabilization can contribute 2 to 8 kcal/mol to the relative stability of the favored tautomer [18].

Temperature dependence of tautomeric equilibria follows van't Hoff behavior, with equilibrium constants varying according to the enthalpy difference between tautomers. Typical enthalpy differences range from 0.5 to 3.0 kcal/mol, while entropy differences are generally small, ranging from -2 to +2 cal/mol·K [17].

The activation parameters for tautomerization processes have been determined through variable-temperature nuclear magnetic resonance studies. Activation energies typically range from 8 to 15 kcal/mol, while activation entropies are generally small and negative, reflecting the ordered nature of the transition state [7].

Computational studies have identified the transition state structure for tautomerization, revealing a planar geometry where the migrating proton is approximately equidistant from both nitrogen atoms. The transition state exhibits significant charge delocalization throughout the ring system [5].

The role of external catalysts in facilitating tautomerization has been demonstrated through studies involving various acids and bases. Brønsted acids accelerate the process through protonation of one nitrogen atom, while bases facilitate deprotonation. The catalytic rate enhancement can be as much as 10³ to 10⁶ fold compared to the uncatalyzed process [7].

Isotope effects on tautomerization kinetics have been measured using deuterium-labeled compounds. Primary kinetic isotope effects ranging from 2 to 7 have been observed, confirming the involvement of proton transfer in the rate-determining step [17].

The influence of substituent electronic effects on tautomerization dynamics has been systematically studied. Electron-donating groups at position 3 or 5 favor the corresponding N-H tautomer through stabilization of the developing negative charge. Conversely, electron-withdrawing groups such as the carbaldehyde favor the opposite tautomer [5].

Metal coordination effects on tautomerization equilibria have been observed in studies involving transition metal complexes. Coordination to metal centers can shift tautomeric equilibria by stabilizing specific tautomeric forms through favorable metal-nitrogen interactions. These effects can be quantified through equilibrium constant measurements showing shifts of 10 to 100 fold in tautomer ratios [7].

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Exact Mass

152.094963011 g/mol

Monoisotopic Mass

152.094963011 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

Explore Compound Types